Cas no 2229329-71-7 (1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine)

1-(2,5-Dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine is a fluorinated cyclopropylamine derivative featuring a 2,5-dimethylfuran substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining a difluorocyclopropyl ring with a heteroaromatic furan group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. The furan moiety may contribute to binding interactions in biological systems. Its rigid cyclopropyl scaffold offers conformational constraint, which can be advantageous in the design of selective ligands or enzyme inhibitors. This compound serves as a versatile intermediate for further functionalization in the development of pharmaceuticals or crop protection agents.
1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine structure
2229329-71-7 structure
Product Name:1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine
CAS No:2229329-71-7
MF:C10H13F2NO
MW:201.213129758835
CID:5996265
PubChem ID:165678970
Update Time:2025-09-28

1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine
    • [1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropyl]methanamine
    • 2229329-71-7
    • EN300-1953038
    • Inchi: 1S/C10H13F2NO/c1-6-3-8(7(2)14-6)9(5-13)4-10(9,11)12/h3H,4-5,13H2,1-2H3
    • InChI Key: UCAKEUHATQYMPE-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=C(C)OC=1C)CN)F

Computed Properties

  • Exact Mass: 201.09652036g/mol
  • Monoisotopic Mass: 201.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 39.2Ų

1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>

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Additional information on 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine

Introduction to 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2229329-71-7) and Its Emerging Applications in Chemical Biology

1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine, identified by the chemical identifier CAS No. 2229329-71-7, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules characterized by a unique structural framework that combines a dimethylfuran moiety with a difluorocyclopropyl group, linked through an amine functional group. The structural design of this molecule not only contributes to its distinct chemical properties but also opens up avenues for exploring its biological activities and therapeutic applications.

The dimethylfuran segment in the molecular structure imparts a degree of rigidity and electronic richness, which can influence the compound's interaction with biological targets. This part of the molecule is known to exhibit favorable pharmacokinetic properties due to its ability to navigate through biological membranes efficiently. On the other hand, the difluorocyclopropyl group introduces fluorine atoms into the core structure, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The presence of two fluorine atoms at the 2-position of the cyclopropyl ring further modulates the electronic landscape of the molecule, potentially affecting its reactivity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the amine functional group in 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine could serve as a key interaction point with various biological targets, including enzymes and receptors. This has spurred interest in synthesizing derivatives of this compound to optimize its binding interactions for specific therapeutic purposes.

In terms of synthetic chemistry, the preparation of 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of a dimethylfuran precursor, followed by introducing the difluorocyclopropyl moiety through cross-coupling or other fluorination techniques. The final step involves modifying the terminal carbon atom to incorporate an amine group. These synthetic strategies highlight the compound's complexity and the skill required to produce it in sufficient quantities for research applications.

The biological evaluation of 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine has been a focal point for several research groups due to its structural novelty. Preliminary studies have shown promising activities in certain biochemical assays, suggesting potential roles as an inhibitor or modulator of target proteins involved in inflammatory pathways and cancer metabolism. For instance, researchers have explored its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. The fluorinated cyclopropyl ring is particularly noted for its ability to enhance binding affinity through steric and electronic effects.

The integration of this compound into drug discovery pipelines has been facilitated by its compatibility with modern screening technologies. High-throughput screening (HTS) platforms have been utilized to assess large libraries containing derivatives of 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine, allowing for rapid identification of lead compounds with desired biological activities. Additionally, structure-based drug design approaches have been employed to refine the molecular structure further, aiming to improve selectivity and reduce potential side effects.

One notable aspect of this compound is its potential role in developing next-generation therapeutics that leverage fluorine chemistry. Fluorinated molecules are increasingly recognized for their enhanced pharmacological properties, including improved bioavailability and resistance to metabolic degradation. The unique combination of dimethylfuran, difluorocyclopropyl, and amine functionalities in 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine positions it as a versatile scaffold for designing innovative drug candidates.

The regulatory landscape for such compounds is also evolving, with increasing emphasis on safety and efficacy evaluations before clinical translation. Researchers are employing advanced analytical techniques such as NMR spectroscopy and mass spectrometry to characterize 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine thoroughly. These studies not only ensure compliance with regulatory standards but also provide valuable insights into its chemical behavior under various conditions.

Future directions in studying this compound may include exploring its role in disease models and conducting preclinical trials to assess its therapeutic potential. Collaborations between academic institutions and pharmaceutical companies are likely to drive these efforts forward, leveraging expertise in synthetic chemistry, medicinal chemistry, and biological sciences. The ultimate goal is to translate laboratory findings into tangible benefits for patients by developing novel treatments based on compounds like 1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine.

In conclusion,1-(2,5-dimethylfuran-3-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2229329-71-7) stands out as a promising candidate in chemical biology due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for chemists seeking to develop innovative therapeutic agents. As research progresses,this compound will continue to be a subject of interest,contributing valuable insights into drug discovery processes and potentially leading to breakthroughs in treating various diseases.

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